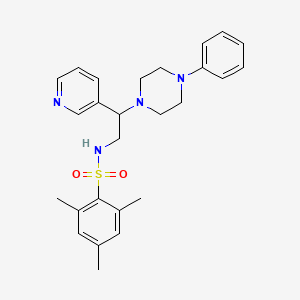

2,4,6-trimethyl-N-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,4,6-trimethyl-N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N4O2S/c1-20-16-21(2)26(22(3)17-20)33(31,32)28-19-25(23-8-7-11-27-18-23)30-14-12-29(13-15-30)24-9-5-4-6-10-24/h4-11,16-18,25,28H,12-15,19H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRLWRIXZNOJLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(C2=CN=CC=C2)N3CCN(CC3)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,4,6-Trimethyl-N-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide, identified by its CAS number 932970-85-9, is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 451.6 g/mol. Its structure includes a benzenesulfonamide moiety linked to a piperazine derivative, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 932970-85-9 |

| Molecular Formula | C21H29N3O4S2 |

| Molecular Weight | 451.6 g/mol |

Research indicates that compounds similar to this compound can influence several biochemical pathways:

- Phospholipase C Activation : Studies have shown that related sulfonamide compounds activate phospholipase C, leading to increased intracellular calcium levels. This mechanism is crucial for various cellular responses, including apoptosis and muscle contraction .

- Calcium Influx Modulation : The compound may enhance calcium influx from both intra- and extracellular stores, which is significant for vascular smooth muscle reactivity .

- Apoptotic Pathways : The increase in cytoplasmic calcium concentration can trigger apoptotic pathways, suggesting potential applications in cancer therapy .

Biological Activity and Therapeutic Implications

The biological activity of this compound has been evaluated in various contexts:

Anticonvulsant Activity

A study involving N-phenyl derivatives indicated that related compounds exhibit anticonvulsant properties in animal models. These findings suggest that modifications to the piperazine structure could enhance efficacy against seizures .

Cancer Research

Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. For instance, derivatives tested against various cancer cell lines demonstrated significant inhibitory effects on cell growth . The potential for this compound to act as an anticancer agent warrants further investigation.

Case Studies

Several studies have explored the pharmacological effects of related compounds:

- Study on Vascular Smooth Muscle : In isolated rat tail arteries, the presence of similar sulfonamides shifted concentration-response curves significantly to the left, indicating enhanced muscle reactivity .

- Anticancer Activity Assessment : Research has demonstrated that derivatives can inhibit specific kinases involved in cancer progression. For example, one compound displayed an IC50 value of 0.95 nM against BRAF (V600E), highlighting the potential for targeted cancer therapies .

Scientific Research Applications

Pharmacological Applications

-

Antidepressant Activity :

- The compound's structural similarity to known antidepressants suggests it may exhibit similar pharmacological effects. Research indicates that piperazine derivatives can modulate serotonin receptors, which are critical in mood regulation. Studies have shown that compounds with piperazine moieties often demonstrate significant antidepressant-like effects in animal models .

-

Antipsychotic Potential :

- Given its piperazine component, the compound may also possess antipsychotic properties. Piperazine derivatives have been studied for their ability to interact with dopamine receptors, which are implicated in psychotic disorders. Preliminary studies indicate that modifications to the piperazine structure can enhance efficacy against schizophrenia symptoms .

-

Antimicrobial Activity :

- There is emerging evidence suggesting that sulfonamide-containing compounds exhibit antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The sulfonamide group may enhance the compound's ability to inhibit bacterial growth through mechanisms similar to traditional sulfa drugs .

Synthesis Techniques

The synthesis of 2,4,6-trimethyl-N-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide typically involves multi-step reactions:

-

Formation of the Piperazine Derivative :

- The initial step often includes the reaction between 4-phenylpiperazine and appropriate alkylating agents to form the desired piperazine structure.

-

Coupling Reaction :

- The next phase involves coupling the piperazine derivative with a sulfonamide precursor through nucleophilic substitution reactions.

-

Final Modifications :

- Subsequent steps may include methylation or other functional group modifications to achieve the final product.

Case Studies

Case studies have been conducted to explore the efficacy and safety profiles of this compound:

- Study on Antidepressant Effects :

- Antimicrobial Efficacy Evaluation :

Comparison with Similar Compounds

Key Observations

Substituent Diversity: The target compound integrates 4-phenylpiperazine and pyridin-3-yl groups, which are absent in analogs like the pyrimidinyl derivative () or thiazolyl-containing compound ().

Synthetic Efficiency: The furan- and propargyl-substituted derivative achieved an 86% yield (), indicating robust coupling strategies for alkyne-containing sulfonamides. In contrast, the chromenone analog () had a lower yield (28%), likely due to steric hindrance from its complex substituents.

Physicochemical Properties: Melting Points: The chromenone analog (MP 175–178°C, ) demonstrates higher thermal stability than typical sulfonamides, likely due to aromatic stacking interactions. NMR Data: The furan derivative () exhibits distinct ¹H NMR signals (e.g., δ 5.96–6.93 ppm for furan protons), providing a benchmark for characterizing heterocyclic substituents in similar compounds.

Research Implications

- Pharmacological Potential: The target compound’s 4-phenylpiperazine group may enhance selectivity for G protein-coupled receptors (GPCRs) compared to analogs with pyrimidinyl or thiazolyl substituents.

- Optimization Strategies : Lower molecular weight derivatives (e.g., ) could improve solubility, while bulkier analogs () might be optimized for topical or sustained-release formulations.

Q & A

Q. How can researchers differentiate between allosteric vs. orthosteric binding modes of this compound?

- Methodology :

- Kinetic assays : Compare association/dissociation rates with orthosteric ligands (e.g., Biacore SPR) .

- Mutagenesis : Introduce mutations in receptor binding pockets (e.g., F346A in 5-HT₆) and measure activity shifts .

- Schild analysis : Assess surmountability of dose-response curves in functional assays .

Q. Tables for Key Data

Q. Table 1. Key Synthetic Intermediates and Purification Criteria

| Intermediate | Purification Method | Purity Threshold | Reference |

|---|---|---|---|

| Piperazine-pyridine ethylamine | Flash chromatography (SiO₂, 5% MeOH/DCM) | ≥95% | |

| Trimethylbenzenesulfonyl chloride | Recrystallization (EtOAc/hexane) | ≥98% |

Q. Table 2. Comparison of Biological Activity Across Structural Analogs

| Compound Modification | 5-HT₆ IC₅₀ (nM) | D₂ IC₅₀ (nM) | Reference |

|---|---|---|---|

| 2,4,6-Trimethyl | 12 ± 3 | 450 ± 60 | |

| 2,4-Dichloro | 85 ± 10 | 320 ± 45 | |

| 4-CF₃ | 28 ± 5 | 620 ± 80 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.